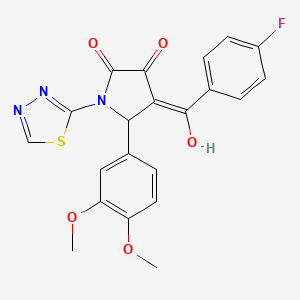
5-(3,4-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3,4-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a useful research compound. Its molecular formula is C21H16FN3O5S and its molecular weight is 441.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Photophysical Investigation
A novel pyrazoline derivative, synthesized via multi-step reactions involving (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one and 2-Hydrazinylbenzo[d]thiazole, demonstrated significant photophysical properties. This compound exhibited positive solvatochromism and was identified as a potential fluorescent chemosensor for the selective detection of Fe3+ metal ions in solution, showcasing its use in analytical chemistry for metal ion detection (Salman A. Khan, 2020).
O-Demethylation Studies
Research on the O-demethylation capacity of Sporomusa enzymes highlighted the broad spectrum of O-methyl ether cleavage, encompassing various substrates including methoxynaphthols and fluoroanisols under anaerobic conditions. This study provides insights into microbial metabolism and the potential environmental implications of such biochemical processes (E. Stupperich et al., 1996).
Structural Characterization of Isostructural Compounds
Isostructural thiazoles with 4-fluorophenyl groups were synthesized and their structures were elucidated through crystal diffraction methods. These compounds illustrate the influence of structural modifications on molecular conformation and potential applications in material science (B. Kariuki et al., 2021).
Bioactivation and Deactivation Studies
A study on the bioactivation of fluorinated 2-aryl-benzothiazole antitumor molecules by human cytochrome P450s and their deactivation highlighted the biochemical pathways involved in their antitumor activity and toxicity. This research is crucial for understanding the pharmacokinetics and pharmacodynamics of potential antitumor agents (Kai Wang & F. Guengerich, 2012).
Antitumor Properties
The synthesis and evaluation of novel fluoro-substituted benzo[b]pyran compounds demonstrated significant anti-lung cancer activity. This study underscores the potential therapeutic applications of fluoro-substituted compounds in oncology (A. G. Hammam et al., 2005).
Properties
IUPAC Name |
(4E)-5-(3,4-dimethoxyphenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O5S/c1-29-14-8-5-12(9-15(14)30-2)17-16(18(26)11-3-6-13(22)7-4-11)19(27)20(28)25(17)21-24-23-10-31-21/h3-10,17,26H,1-2H3/b18-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVKWCYJZZWDPM-FBMGVBCBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2C4=NN=CS4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2C4=NN=CS4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
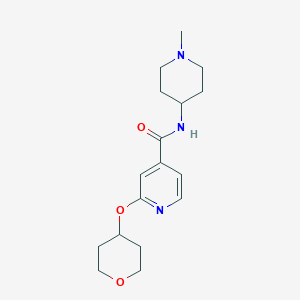
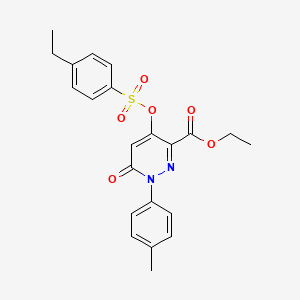
![2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol](/img/structure/B2964515.png)
![2-(2-(4-methoxyphenyl)-2-oxoethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2964516.png)

![2-chloro-N-[4-methyl-3-(morpholine-4-carbonyl)-5-phenylthiophen-2-yl]pyridine-3-carboxamide](/img/structure/B2964519.png)


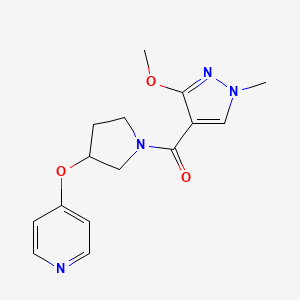
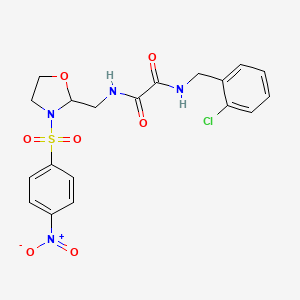
![2-{[(1-Cyanocyclohexyl)(methyl)carbamoyl]methoxy}-4-methoxybenzamide](/img/structure/B2964524.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2964527.png)
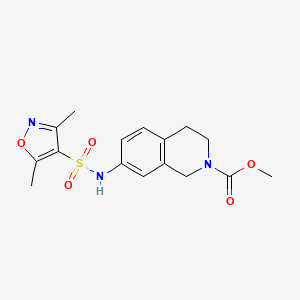
![N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-ethanamine](/img/structure/B2964533.png)
